molecular formula C7H14ClN3O B15111827 3-Methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride

3-Methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride

Cat. No.: B15111827
M. Wt: 191.66 g/mol
InChI Key: XXUQBTGKTIHVTN-UHFFFAOYSA-N
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Description

3-Methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C7H15Cl2N3O. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with a methoxy group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes.

    Substitution Reactions: The methoxy and isopropyl groups are introduced through substitution reactions. For example, the methoxy group can be added via a nucleophilic substitution reaction using methanol as the nucleophile.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Methanol, ethanol, and other nucleophiles.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced forms of the compound with hydrogenated groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in neuroinflammation . Additionally, it may interact with other molecular targets, such as enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66 g/mol

IUPAC Name

3-methoxy-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-5(2)10-4-6(8)7(9-10)11-3;/h4-5H,8H2,1-3H3;1H

InChI Key

XXUQBTGKTIHVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)OC)N.Cl

Origin of Product

United States

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